molecular formula C10H10N2O B599542 2-(Dimethylamino)-5-formylbenzonitrile CAS No. 100655-27-4

2-(Dimethylamino)-5-formylbenzonitrile

Cat. No.: B599542
CAS No.: 100655-27-4
M. Wt: 174.203
InChI Key: QFGBDJDMBCDTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5-formylbenzonitrile is a benzonitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a formyl (-CHO) group at the 5-position of the benzene ring. This compound is characterized by its electron-rich aromatic system due to the electron-donating dimethylamino group and the reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocycles, and pharmaceutical precursors .

Properties

IUPAC Name

2-(dimethylamino)-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(7-13)5-9(10)6-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBDJDMBCDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660101
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100655-27-4
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100655-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-formylbenzonitrile typically involves the formylation of 2-(Dimethylamino)benzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 2-(Dimethylamino)benzonitrile to introduce the formyl group at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-5-carboxybenzonitrile.

    Reduction: 2-(Dimethylamino)-5-hydroxymethylbenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-formylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Fluoro-5-formylbenzonitrile (C₈H₄FNO)

  • Structure: Fluorine replaces the dimethylamino group at the 2-position.
  • Properties: The electron-withdrawing fluorine atom reduces electron density on the aromatic ring compared to the dimethylamino group. This decreases nucleophilic reactivity but enhances stability toward oxidation.
  • Applications: Used as a building block in fluorinated pharmaceuticals and agrochemicals. Its lower basicity compared to 2-(dimethylamino)-5-formylbenzonitrile makes it less suitable for pH-sensitive reactions .

Ethyl 4-(Dimethylamino)benzoate (C₁₁H₁₅NO₂)

  • Structure: Contains a dimethylamino group at the 4-position and an ester (-COOEt) at the 1-position.
  • Properties: The ester group enhances solubility in non-polar solvents, while the para-substituted dimethylamino group provides moderate electron donation. In resin formulations, it exhibits higher polymerization conversion rates than methacrylate analogs due to better electron transfer efficiency .
  • Applications : Widely used as a co-initiator in dental resins and photopolymerization systems .

2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile (C₁₀H₁₀N₄O₂)

  • Structure: Features a nitro (-NO₂) group at the 5-position and an imine-linked dimethylamino group at the 2-position.
  • Properties: The nitro group introduces strong electron-withdrawing effects, reducing aromatic reactivity but stabilizing the crystal lattice (as evidenced by its monoclinic crystal system, space group P2₁/n, and density of 1.355 Mg/m³) .
  • Applications: Potential use in explosives or as a ligand in coordination chemistry due to its rigid, planar structure .

2-(Dimethylamino)ethyl Methacrylate (C₈H₁₅NO₂)

  • Structure: Methacrylate ester with a dimethylaminoethyl side chain.
  • Properties: The methacrylate group enables radical polymerization, but its bulky structure results in lower resin conversion rates compared to ethyl 4-(dimethylamino)benzoate. However, its physical properties improve with additives like diphenyliodonium hexafluorophosphate (DPI) .
  • Applications : Employed in adhesives and coatings where flexibility and amine-initiated curing are required .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₁₀H₁₀N₂O 174.20 -N(CH₃)₂ (2), -CHO (5) Schiff base formation, pharmaceutical synthesis Inferred
2-Fluoro-5-formylbenzonitrile C₈H₄FNO 165.12 -F (2), -CHO (5) Fluorinated drug intermediates
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 -N(CH₃)₂ (4), -COOEt (1) High-efficiency resin co-initiator
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile C₁₀H₁₀N₄O₂ 218.22 -N=C(N(CH₃)₂) (2), -NO₂ (5) Explosives, coordination chemistry
2-(Dimethylamino)ethyl methacrylate C₈H₁₅NO₂ 157.21 -N(CH₃)₂ (side chain), -COOCH₂CH₂ Flexible adhesives, DPI-enhanced resins

Biological Activity

2-(Dimethylamino)-5-formylbenzonitrile, also known by its CAS number 100655-27-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54915.3Inhibition of tubulin polymerization
HeLa18.7Induction of apoptosis

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was evaluated using the protein denaturation assay, which measures the ability to inhibit protein denaturation as a marker for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

Concentration (µg/mL)% Inhibition
5042.85
10060.71
20078.00

The results indicate a dose-dependent increase in anti-inflammatory activity, suggesting its potential utility in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using a reducing power assay. The compound showed significant activity, comparable to standard antioxidants like ascorbic acid.

Table 3: Antioxidant Activity

Concentration (µg/mL)Reducing Power (Absorbance at 660 nm)
500.35
1000.45
2000.60

The biological activities of this compound are attributed to its structural features, particularly the dimethylamino and formyl groups, which enhance its interaction with biological macromolecules. The compound's ability to modulate enzyme activity and influence cell signaling pathways underlies its anticancer and anti-inflammatory effects.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited promising cytotoxicity against multiple cancer cell lines, with specific emphasis on its role in disrupting microtubule dynamics.
  • Anti-inflammatory Effects : Research conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to induced inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.